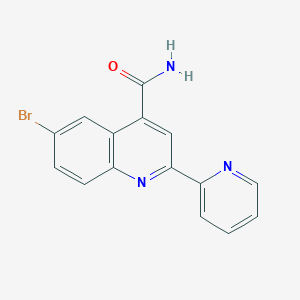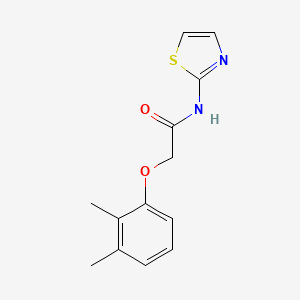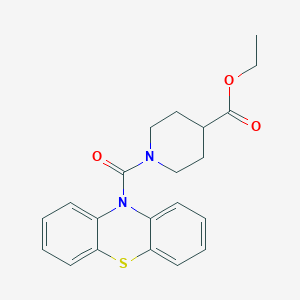![molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
1-[(4-methylphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenoxy)acetyl]pyrrolidine, commonly known as MPAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative that acts as a selective enhancer of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes.
Mecanismo De Acción
MPAP acts as a selective enhancer of the sigma-1 receptor, a protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neurodegeneration. MPAP enhances the activity of the sigma-1 receptor, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
MPAP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of inflammation. MPAP has been found to increase the expression of BDNF and other neurotrophic factors, which may contribute to its neuroprotective effects. MPAP has also been shown to enhance the release of dopamine and other neurotransmitters, which may underlie its antidepressant and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAP has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. MPAP is also relatively stable and can be easily synthesized in large quantities. However, MPAP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MPAP. One area of interest is the development of more potent and selective sigma-1 receptor enhancers based on the structure of MPAP. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant effects of MPAP. Additionally, the potential therapeutic applications of MPAP in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, warrant further investigation.
Métodos De Síntesis
The synthesis of MPAP involves the reaction of 4-methylphenol with acetic anhydride to produce 1-(4-methylphenoxy)acetate. This intermediate is then reacted with pyrrolidine in the presence of potassium carbonate to yield MPAP. The purity of MPAP can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MPAP has been widely studied for its potential therapeutic applications, including its neuroprotective, antidepressant, and antipsychotic effects. MPAP has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. MPAP has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)


![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)


![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)